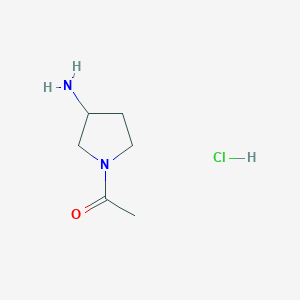

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Description

Historical Development and Chemical Classification

The development of this compound emerged from the broader exploration of pyrrolidine-based compounds in pharmaceutical chemistry during the late 20th and early 21st centuries. Pyrrolidine derivatives have been recognized as important pharmacophores since the identification of naturally occurring alkaloids containing this heterocyclic core. The systematic investigation of aminopyrrolidine derivatives began with the recognition that the pyrrolidine ring system could serve as a privileged scaffold for drug discovery, owing to its conformational flexibility and ability to mimic natural substrates in biological systems.

The chemical classification of this compound places it within several important categories of organic compounds. Primarily, it belongs to the class of nitrogen-containing heterocycles, specifically saturated five-membered rings known as pyrrolidines. The compound can also be classified as a secondary amine derivative due to the presence of the aminopyrrolidine moiety, and as an acetamide derivative because of the ethanone functional group attached to the nitrogen atom. From a stereochemical perspective, the compound exists in both racemic and enantiomerically pure forms, with the (R)- and (S)-enantiomers being commercially available and exhibiting potentially different biological activities.

The synthetic approaches to this compound class have evolved significantly, with early methods relying on traditional cyclization reactions and more recent developments incorporating advanced catalytic processes. Patent literature from the 1990s describes sophisticated synthetic routes for 3-amino-pyrrolidine derivatives, highlighting their importance in the synthesis of cephalosporin antibiotics and other bioactive molecules. These historical developments established the foundation for contemporary research into aminopyrrolidine derivatives as versatile building blocks in medicinal chemistry.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several critical elements that contribute to its significance in heterocyclic chemistry. The pyrrolidine ring system represents a saturated five-membered heterocycle containing one nitrogen atom, also known as tetrahydropyrrole or azacyclopentane. This ring system is characterized by its non-planar, envelope conformation, which imparts conformational flexibility and allows for specific spatial arrangements of substituents that can influence biological activity.

The positioning of the amino group at the 3-position of the pyrrolidine ring creates a 1,3-diamine system when considered in conjunction with the ring nitrogen, providing multiple sites for hydrogen bonding and electrostatic interactions with biological targets. This arrangement is particularly significant because it allows the molecule to adopt conformations that can mimic natural amino acid residues or nucleotide bases, making it valuable for enzyme inhibition studies and receptor binding investigations.

The ethanone (acetyl) substituent attached to the ring nitrogen introduces an additional layer of structural complexity through its planar, sp²-hybridized carbonyl carbon. This functionality can participate in hydrogen bonding as an acceptor and provides a site for further chemical modification through nucleophilic addition or reduction reactions. The electron-withdrawing nature of the carbonyl group also influences the basicity of the ring nitrogen, modulating the compound's overall electronic properties and reactivity profile.

The presence of the hydrochloride salt form significantly impacts the compound's physicochemical properties. The protonation of the amino group creates a positively charged center that enhances water solubility and provides opportunities for ionic interactions with negatively charged biological molecules. This salt formation also stabilizes the compound against oxidation and degradation, making it more suitable for long-term storage and handling in research applications.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base compound name, 1-(3-aminopyrrolidin-1-yl)ethanone, indicates that an ethanone group is attached to the 1-position nitrogen of a pyrrolidine ring that bears an amino substituent at the 3-position. Alternative systematic names include 1-acetyl-3-aminopyrrolidine and N-acetyl-3-aminopyrrolidine, reflecting different approaches to describing the molecular connectivity.

The stereochemical designation requires additional nomenclature considerations when referring to the enantiomerically pure forms. The (R)-1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride indicates the absolute configuration at the stereogenic center, following the Cahn-Ingold-Prelog priority rules. This stereochemical information is crucial for understanding the compound's biological activity, as different enantiomers can exhibit markedly different pharmacological properties.

Various synonyms and trade names exist for this compound in commercial and research contexts. Common alternative names include 1-acetyl-3-aminopyrrolidine, N-acetyl-3-aminopyrrolidine, and 3-amino-1-acetylpyrrolidine. The diversity in naming conventions reflects the compound's use across different research fields and its availability from multiple commercial suppliers with varying nomenclature preferences.

International chemical databases assign specific identifier codes to facilitate unambiguous identification. The Molecular Design Limited number varies depending on the specific stereoisomer and salt form, with separate entries for the free base and hydrochloride salt. These standardized identifiers are essential for literature searches, regulatory documentation, and chemical inventory management in research institutions.

Overview of Chemical Importance and Research Relevance

The research significance of this compound extends across multiple domains of chemical and biological investigation. In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive natural product analogs. The strategic placement of functional groups allows for selective chemical modifications that can introduce additional pharmacophoric elements or modulate physicochemical properties to optimize biological activity.

Contemporary medicinal chemistry research has identified this compound as a valuable scaffold for enzyme inhibition studies. Investigations into acetylcholinesterase inhibition have demonstrated that pyrrolidine derivatives, including aminopyrrolidine analogs, can exhibit significant inhibitory activity against this neurologically relevant enzyme. These findings have implications for the development of treatments for neurodegenerative diseases, where acetylcholinesterase inhibition represents a validated therapeutic approach.

The compound's role in receptor binding studies has revealed its potential as a ligand for various neurotransmitter receptors, including serotonin receptor subtypes. Research has shown that structural modifications of the aminopyrrolidine core can modulate binding affinity and selectivity for specific receptor subtypes, making it a valuable lead compound for the development of central nervous system-active pharmaceuticals. The conformational flexibility of the pyrrolidine ring allows for optimization of receptor-ligand interactions through systematic structural modifications.

In the broader context of heterocyclic chemistry, this compound exemplifies the importance of saturated nitrogen heterocycles in contemporary drug discovery. The pyrrolidine ring system appears in numerous marketed pharmaceuticals and natural products, demonstrating its value as a privileged scaffold. The specific substitution pattern present in this compound provides a template for the design of analogs with enhanced biological activity or improved pharmacokinetic properties.

The industrial relevance of this compound is reflected in its commercial availability from multiple specialized chemical suppliers and its inclusion in various research chemical catalogs. The development of efficient synthetic routes for its preparation has enabled broader access to this valuable building block, facilitating its incorporation into diverse research programs. The availability of both racemic and enantiomerically pure forms allows researchers to investigate stereochemical effects on biological activity and optimize compound design based on specific stereochemical requirements.

Recent patent literature continues to highlight the utility of aminopyrrolidine derivatives in pharmaceutical applications, with specific examples including their use in the synthesis of antibacterial agents and enzyme inhibitors. These ongoing developments underscore the continued relevance of this compound as a key intermediate in medicinal chemistry research and its potential for contributing to the discovery of new therapeutic agents.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGPRLTQNOAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Typical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Serine-derived organozinc reagents, cyclization | Controlled temperature, inert atmosphere |

| Amino group introduction | Boc-protected amines, nucleophilic substitution | Use of protecting groups to avoid side reactions |

| Acetylation | Acetyl chloride or acetic anhydride, base | Mild conditions to avoid over-acylation |

| Hydrochloride salt formation | HCl gas or aqueous HCl in ethanol or ether | Ensures compound stability and crystallinity |

Industrial Production Methods

Industrial-scale synthesis emphasizes high yield, purity, and cost-effectiveness. Key features include:

Use of Palladium-Catalyzed Cross-Coupling Reactions: Advanced palladium-catalyzed methodologies facilitate the formation of carbon-nitrogen bonds efficiently, improving yield and selectivity.

Large-Scale Cyclization Techniques: Employing optimized solvent systems and temperature controls to maximize ring closure efficiency.

Purification Protocols: Crystallization from suitable solvents to obtain the hydrochloride salt in high purity.

These methods are designed to be scalable and reproducible, meeting the demands of pharmaceutical or chemical manufacturing.

Research Findings and Methodological Insights

A study involving the synthesis of related aminopyrrolidine derivatives used Boc-protected amino acids converted into methyl esters, followed by nucleophilic additions and subsequent deprotection steps to yield aminopyrrolidine compounds. This approach highlights the utility of protecting groups and stepwise functional group transformations to achieve the target molecule with good yields (up to 84% in intermediate steps) and purity.

Patented processes for producing 3-aminopyrrolidines emphasize the use of halogenated precursors and catalytic hydrogenation or reductive amination to introduce the amino group, with careful control of reaction parameters to avoid side products.

Industrial synthesis often integrates palladium-catalyzed cross-coupling and organometallic reagents to streamline the preparation, ensuring the compound's high purity suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Cyclization of organozinc precursors | High selectivity; good control over ring formation | Requires sensitive reagents and inert atmosphere | 70-85% |

| Boc-protected amino acid route | Protecting groups improve selectivity; versatile | Multi-step with deprotection required | 60-80% |

| Palladium-catalyzed cross-coupling | Efficient C-N bond formation; scalable | Requires expensive catalysts; sensitive to impurities | 75-90% |

| Reductive amination/hydrogenation | Direct amino group introduction; fewer steps | Risk of over-reduction; requires careful control | 65-80% |

Summary of Key Research Data

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthetic Routes Overview

| Step | Description |

|---|---|

| Formation of Pyrrolidine Ring | Cyclization of suitable precursors under acidic or basic conditions. |

| Introduction of Amino Group | Nucleophilic substitution where an appropriate leaving group is replaced by an amino group. |

| Formation of Ethanone Moiety | Acylation reactions to introduce the ethanone group. |

| Hydrochloride Formation | Treatment with hydrochloric acid to form the hydrochloride salt. |

Chemistry

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of complex molecules due to its unique structural features, which can introduce chirality into synthesized compounds.

Biology

The compound is investigated for its potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it may interact with specific molecular targets, affecting metabolic pathways and cellular functions.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its neuroactive characteristics make it a candidate for developing drugs targeting neurological disorders. The compound's ability to modulate receptor activity is also under investigation.

Industry

This compound finds applications in the production of fine chemicals and pharmaceuticals. Its role as a chiral auxiliary in organic synthesis enhances its value in developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound A : (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Hydrochloride

- Molecular formula : C₈H₁₃ClN₂O

- Molecular weight : 204.66 g/mol

- CAS Number : 1286207-68-8

- Key differences: Cyclopropyl group replaces the ethanone moiety, increasing lipophilicity. Higher molecular weight due to the cyclopropane ring. Similarity score: 0.79 compared to the target compound .

Compound B : 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one Dihydrochloride

- Molecular formula : C₆H₁₂Cl₂N₂O

- Molecular weight : 214.70 g/mol

- CAS Number : EN300-26866359

- Key differences :

Compound C : 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one Hydrochloride

- Molecular formula : C₁₃H₁₇ClN₂O₂

- Molecular weight : 280.74 g/mol

- CAS Number : 1576056-31-9

- Larger molecular size may reduce blood-brain barrier permeability compared to the parent compound .

Compound D : 2-Amino-1-pyrrolidin-1-yl-ethanone Hydrochloride

Research Implications

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride serves as a versatile scaffold for drug development. Its analogues, however, exhibit distinct pharmacological profiles:

Biological Activity

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is an organic compound with the molecular formula C6H12N2O·HCl. While detailed research on its biological activity is limited, this compound is of interest due to its structural features, which may suggest potential interactions with biological targets. This article reviews available literature on its biological activity, including potential applications in drug development and material science.

Chemical Structure and Properties

The compound features a pyrrolidine ring and both amine and ketone functional groups. These structural components are common in biologically active molecules, suggesting that this compound may exhibit significant biological properties.

Key Functional Groups

| Functional Group | Type | Description |

|---|---|---|

| Amine | Basic | Can form hydrogen bonds, influencing solubility and reactivity. |

| Ketone | Carbonyl | Involved in various biochemical reactions, including enzyme interactions. |

| Pyrrolidine | Heterocyclic | Imparts unique steric and electronic properties, potentially affecting receptor binding. |

Research suggests that the compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the amine group indicates that it could act as a ligand for certain receptors or enzymes.

Case Studies

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This suggests that this compound might also exhibit antibacterial properties through similar mechanisms .

- Neuropharmacological Effects : The potential for interaction with neurotransmitter systems has been noted, particularly regarding the P2X7 receptor, which is involved in neuroinflammation and pain signaling pathways . Compounds that modulate this receptor have shown promise in treating neurodegenerative diseases.

Research Findings

While specific studies on this compound are scarce, related compounds have demonstrated various biological activities:

- Antimicrobial Activity : Compounds structurally related to this compound have shown effectiveness against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

- Cytotoxicity : Investigations into similar compounds have revealed cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride?

- Methodology : The synthesis typically involves coupling a pyrrolidine derivative with an acetyl group, followed by hydrochloride salt formation. For example, reacting 3-aminopyrrolidine with an acetylating agent (e.g., acetyl chloride) under inert conditions, followed by acidification with HCl. Purification via recrystallization from ethanol/water mixtures ensures high purity. Heating to 50°C during salt formation (as in ) can improve solubility and yield.

Q. How should researchers handle and store this compound to ensure stability?

- Protocols : Store in airtight, moisture-resistant containers at room temperature in a desiccator. The compound is hygroscopic and may degrade upon prolonged exposure to humidity . Avoid contact with strong oxidizing agents and ensure proper ventilation during handling to minimize inhalation risks .

Q. What spectroscopic techniques are optimal for structural characterization?

- Approach : Use - and -NMR to confirm the ethanone moiety and pyrrolidine ring structure. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., calculated m/z for CHNO·HCl). IR spectroscopy can identify amine (-NH) and ketone (C=O) functional groups. X-ray crystallography (using SHELXL ) may resolve stereochemistry in crystalline derivatives.

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Strategies : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol. Compare retention times with racemic standards. Alternatively, single-crystal X-ray diffraction (using SHELX ) provides definitive stereochemical assignments for enantiomers .

Q. What experimental conditions mitigate decomposition during prolonged reactions?

- Optimization : Conduct reactions under nitrogen/argon to prevent oxidation. Monitor pH in aqueous systems (maintain pH <3 with HCl to stabilize the hydrochloride form). Avoid elevated temperatures (>80°C) unless necessary, as thermal degradation may occur .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

- Analysis : The hydrochloride salt enhances aqueous solubility compared to the free base, improving dissolution rates. Use UV-Vis spectroscopy or HPLC to measure solubility in buffered solutions (e.g., PBS at pH 7.4). Partition coefficients (log P) can be determined via shake-flask methods to predict membrane permeability .

Q. What computational methods support the design of derivatives with enhanced binding affinity?

- Modeling : Perform molecular docking (AutoDock Vina) using the pyrrolidine amine as a pharmacophore. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electrostatic potentials. Validate with in vitro assays (e.g., SPR or fluorescence polarization) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points: How should researchers validate experimental data?

- Resolution : Variations in purity, hydration, or polymorphic forms can cause melting point differences. Use differential scanning calorimetry (DSC) to obtain precise thermal profiles. Cross-reference with literature from authoritative sources (e.g., Pharmacopoeia standards in ) .

Q. Conflicting toxicity How to assess occupational exposure risks?

- Guidelines : Follow SDS recommendations () for PPE (gloves, lab coats, fume hoods). Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodent models. For conflicting ecotoxicity data, prioritize studies adhering to OECD 201/202 guidelines .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.